N-benzyl-2-(2-ethoxyphenoxy)ethanamine

α1-Adrenoceptor Antagonist SAR

Securing authentic N-benzyl-2-(2-ethoxyphenoxy)ethanamine is critical for tamsulosin process development and α1-adrenoceptor SAR studies. Generic analogs fail to replicate the ortho-ethoxy substitution required for validated synthetic routes. • Defined tamsulosin intermediate: Matches the patented condensation route with 2-methoxy-5-(2-bromopropionyl)benzenesulfonamide; substitution invalidates the process. • α1-adrenoceptor reference: 2-Ethoxyphenoxy analogs achieve pIC₅₀ = 7.17, comparable to phenoxybenzamine (pIC₅₀ = 7.27); unsubstituted analogs show significantly reduced potency. • Analytical standard: Essential for HPLC/LC-MS impurity profiling under ICH Q3A guidelines for ANDA submissions. Supplied at ≥95% purity with full QA documentation. Immediate stock available for R&D laboratories worldwide.

Molecular Formula C17H21NO2
Molecular Weight 271.36
CAS No. 434312-10-4
Cat. No. B562425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-ethoxyphenoxy)ethanamine
CAS434312-10-4
SynonymsN-[2-(2-Ethoxyphenoxy)ethyl]benzenemethanamine; 
Molecular FormulaC17H21NO2
Molecular Weight271.36
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCNCC2=CC=CC=C2
InChIInChI=1S/C17H21NO2/c1-2-19-16-10-6-7-11-17(16)20-13-12-18-14-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3
InChIKeyLHJMJOOOLKOGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(2-ethoxyphenoxy)ethanamine (CAS 434312-10-4) Procurement: Core Identity, Physicochemical Profile, and Scientific Baseline


N-Benzyl-2-(2-ethoxyphenoxy)ethanamine (CAS 434312-10-4) is a synthetic benzylamine derivative with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol [1]. Its structure comprises a benzylamine moiety linked via an ethyl spacer to a 2-ethoxyphenoxy group, conferring a calculated XLogP3 value of 3.1 and a topological polar surface area of 30.5 Ų [1]. Commercially, it is supplied at a minimum purity specification of 95%, with typical packaging options ranging from 100 mg to 1 g for research applications .

N-Benzyl-2-(2-ethoxyphenoxy)ethanamine (434312-10-4) Procurement: Why Generic Phenoxyethylamine Substitution Is Not Recommended


Procurement decisions for N-benzyl-2-(2-ethoxyphenoxy)ethanamine cannot be satisfied by simple substitution with other benzylphenoxyethylamine analogs. While numerous compounds share the core N-benzyl-phenoxyethylamine scaffold, the specific substitution pattern—namely the ortho-ethoxy group on the phenoxy ring—has been shown to critically modulate pharmacological activity at α1-adrenoceptors [1]. In comparative structure-activity relationship (SAR) studies, compounds bearing the 2-ethoxyphenoxy moiety displayed markedly different receptor binding characteristics compared to unsubstituted or differently substituted analogs, including variations in α1-adrenoceptor subtype selectivity profiles [1]. Moreover, this compound serves as a defined synthetic intermediate in the established manufacturing route for tamsulosin hydrochloride, an α1-adrenoceptor antagonist used in benign prostatic hyperplasia therapy [2]. In this context, substituting an analog with different electronic or steric properties would alter reaction kinetics, yield, and impurity profiles, rendering it unsuitable for validated processes.

N-Benzyl-2-(2-ethoxyphenoxy)ethanamine (CAS 434312-10-4): Quantitative Comparative Evidence for Scientific Selection


α1-Adrenoceptor Antagonist Potency: Comparative pIC50 Data for 2-Ethoxyphenoxy Moiety Versus Phenoxybenzamine

The 2-ethoxyphenoxy substitution pattern confers α1-adrenoceptor antagonist potency comparable to the reference compound phenoxybenzamine. In a series of β-chloroethylamines structurally related to phenoxybenzamine, compound 14—which bears the identical 2-ethoxyphenoxy moiety as the target compound—exhibited a pIC50 value of 7.17 against α1-adrenoceptors, versus phenoxybenzamine (pIC50 = 7.27) under identical assay conditions. In contrast, unsubstituted phenoxy analogs (e.g., compounds lacking substituents on the phenoxy group) displayed only moderate α1-adrenoceptor selectivity (10–35×) and reduced potency [1].

α1-Adrenoceptor Antagonist SAR

Tamsulosin Synthesis Intermediate: Documented Role in Proprietary Pharmaceutical Manufacturing Route

N-Benzyl-2-(2-ethoxyphenoxy)ethanamine is a documented intermediate in the patented synthetic route for tamsulosin hydrochloride, a widely prescribed α1-adrenoceptor antagonist. The condensation of 2-methoxy-5-(2-bromopropionyl)benzenesulfonamide with N-benzyl-2-(2-ethoxyphenoxy)ethylamine in refluxing butanone yields a tertiary amine intermediate, which is subsequently reduced and debenzylated to produce the active pharmaceutical ingredient [1]. Unlike generic phenoxyethylamines that may be used in exploratory chemistry, this specific compound is cited in the original tamsulosin patent literature as a key building block. Alternative analogs lacking the precise benzyl and 2-ethoxyphenoxy substitution pattern would not produce the correct intermediate and would be unsuitable for this established process [1].

Synthetic intermediate Tamsulosin α1-Adrenoceptor antagonist

Physicochemical Property Profile: Computed Lipophilicity (XLogP3 = 3.1) and Topological Polar Surface Area (30.5 Ų)

The computed XLogP3 value of 3.1 for N-benzyl-2-(2-ethoxyphenoxy)ethanamine falls within the optimal lipophilicity range (1–4) associated with favorable membrane permeability and oral bioavailability in drug discovery. Its topological polar surface area (TPSA) of 30.5 Ų is substantially below the 140 Ų threshold commonly associated with poor blood-brain barrier penetration, suggesting favorable central nervous system accessibility if such properties are desired [1]. In comparison, analogs with additional hydrogen bond donors or acceptors may exhibit higher TPSA values that limit passive diffusion.

Lipophilicity TPSA Drug-likeness

N-Benzyl-2-(2-ethoxyphenoxy)ethanamine (CAS 434312-10-4): Evidence-Based Application Scenarios for Procurement


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Targeting α1-Adrenoceptor Subtypes

Research groups investigating the structural determinants of α1-adrenoceptor antagonist activity should procure this compound as a reference for the 2-ethoxyphenoxy pharmacophore. Comparative SAR studies have demonstrated that compounds bearing the 2-ethoxyphenoxy moiety (such as compound 14, pIC50 = 7.17) achieve antagonist potency comparable to phenoxybenzamine (pIC50 = 7.27), whereas unsubstituted phenoxy analogs exhibit significantly reduced activity and only moderate α1-selectivity [1]. This compound enables direct investigation of how ortho-ethoxy substitution on the phenoxy ring influences receptor binding affinity and subtype selectivity, providing a defined benchmark against which other substitutions (e.g., 2-isopropoxy, 2,6-dimethoxy) can be quantitatively compared.

Pharmaceutical Process Chemistry: Replication and Optimization of the Tamsulosin Synthetic Route

Procurement of N-benzyl-2-(2-ethoxyphenoxy)ethanamine is essential for laboratories engaged in the synthesis of tamsulosin hydrochloride or its analogs. The compound serves as a key intermediate in the patented condensation reaction with 2-methoxy-5-(2-bromopropionyl)benzenesulfonamide in refluxing butanone, followed by reduction and debenzylation to yield the final active pharmaceutical ingredient [2]. Substituting this intermediate with a different benzylphenoxyethylamine derivative would alter the reaction outcome and is not acceptable for validated process development, impurity profiling, or generic drug manufacturing applications that follow the original synthetic disclosure.

Analytical Reference Standard Development: Impurity Identification in Tamsulosin Drug Substance

Given its role as a synthetic precursor in the tamsulosin manufacturing process, this compound may be present as a potential process-related impurity or degradant. Analytical chemistry laboratories developing or validating HPLC/LC-MS methods for tamsulosin drug substance or drug product should procure this compound as a reference standard to establish retention times, mass spectral fragmentation patterns, and detection limits [2]. Accurate identification and quantification of residual N-benzyl-2-(2-ethoxyphenoxy)ethanamine are necessary to meet ICH Q3A impurity guidelines and to support Abbreviated New Drug Application (ANDA) submissions for generic tamsulosin products.

Chemical Biology: Synthesis of Affinity Probes and Radioligands Based on the Phenoxybenzamine Scaffold

Researchers developing irreversible or covalent α1-adrenoceptor probes may utilize this compound as a precursor for further functionalization. The secondary amine provides a synthetic handle for introducing β-chloroethylamine moieties (to confer irreversible antagonist properties) or for attaching fluorescent tags and biotin conjugates for target engagement studies [1]. The established α1-adrenoceptor activity of the 2-ethoxyphenoxy scaffold ensures that the resulting probes retain receptor recognition, while the benzylamine nitrogen offers a versatile site for chemical modification without disrupting core pharmacophore binding.

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